molecular formula C22H21N3S B2924236 (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 477186-88-2

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2924236
CAS No.: 477186-88-2
M. Wt: 359.49
InChI Key: GGSNMAHFVPHXRV-UNOMPAQXSA-N
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Description

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic small molecule featuring a thiazole core, an acrylonitrile spacer, and a dimethylphenylamino group. This specific architecture suggests potential for interaction with biological targets similar to other thiazole-containing compounds investigated in chemical biology and medicinal chemistry . The thiazole ring system, a five-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold in drug discovery due to its aromaticity and ability to participate in various electron transfer reactions, making it a common feature in molecules with diverse pharmacological profiles . Compounds with this core have been explored for a range of activities, including as modulators of enzymes and receptors . The presence of the acrylonitrile group can be a critical structural determinant, potentially serving as a Michael acceptor in biochemical contexts or influencing the molecule's electronic properties and binding affinity. As a research chemical, this compound is a valuable candidate for probe discovery, enabling studies into signal transduction pathways, enzyme function, and cellular processes. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(Z)-3-(2,3-dimethylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-14-8-9-18(10-16(14)3)21-13-26-22(25-21)19(11-23)12-24-20-7-5-6-15(2)17(20)4/h5-10,12-13,24H,1-4H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSNMAHFVPHXRV-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound that integrates both thiazole and acrylonitrile moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2,3-dimethylphenylamine with thiazole derivatives under controlled conditions to yield the target compound. The following table summarizes the synthesis conditions and yields for various methods:

MethodReaction ConditionsYield (%)
Conventional SynthesisReflux in organic solvents70-80
Ultrasound-Assisted SynthesisShortened reaction time, improved yield85-90

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial to elucidate the biological activity of this compound. The presence of specific functional groups significantly influences its pharmacological properties:

  • Thiazole Ring : Contributes to anticancer and antimicrobial activities.
  • Dimethylphenyl Groups : Enhance lipophilicity and cellular uptake.
  • Acrylonitrile Moiety : Associated with cytotoxic effects against various cancer cell lines.

Research indicates that modifications in the phenyl ring's position and substituents can lead to variations in activity. For instance, compounds with electron-donating groups at specific positions demonstrated enhanced anticancer properties against cell lines such as HT29 and Jurkat .

Antitumor Activity

Several studies have reported the antitumor effects of thiazole-containing compounds. For example, a related thiazole derivative exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, indicating significant cytotoxicity . The compound's mechanism may involve apoptosis induction through mitochondrial pathways.

Antimicrobial Properties

Thiazole derivatives have been recognized for their antimicrobial activities. In vitro studies have shown that compounds similar to this compound exhibit inhibitory effects against Gram-positive and Gram-negative bacteria. The SAR analysis suggests that increased hydrophobicity correlates with enhanced antibacterial activity .

Neuroprotective Effects

Some thiazole derivatives have demonstrated neuroprotective effects in animal models. These findings suggest potential applications in treating neurodegenerative diseases, though further research is required to validate these effects for this compound specifically.

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of related thiazole compounds in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size when treated with these compounds compared to controls .
  • Antimicrobial Efficacy : In a comparative study assessing various thiazole derivatives against bacterial strains, this compound showed promising results with a minimum inhibitory concentration (MIC) lower than standard antibiotics .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s methyl substituents distinguish it from halogen- or nitro-containing analogs. A comparison of key structural and physicochemical properties is summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 2,3-Dimethylphenyl (amino); 3,4-Dimethylphenyl (thiazole) C₂₂H₂₀N₃S 362.48 High lipophilicity due to methyl groups; Z-configuration
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 3-Chloro-2-methylphenyl (amino); 4-nitrophenyl (thiazole) C₁₉H₁₂ClN₅O₂S 409.85 Electron-withdrawing nitro group enhances polarity; potential for π-π stacking
(Z)-3-((3-Chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile 3-Chlorophenyl (amino); 2,4-dimethylphenyl (thiazole) C₂₀H₁₆ClN₃S 365.90 Mixed halogen/methyl substituents; moderate lipophilicity
(Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile 4-Hydroxy-3-nitrophenyl (acrylonitrile); 4-chlorophenyl (thiazole) C₁₈H₁₀ClN₃O₃S 383.80 Polar nitro and hydroxyl groups; potential hydrogen-bonding capacity

Key Observations :

  • Electronic Effects : Nitro and hydroxyl groups in analogs (e.g., ) introduce electron-withdrawing effects, which may influence reactivity or binding to charged biological targets.
  • Steric Effects : Methyl groups in the target compound could impose steric hindrance, altering binding modes compared to smaller substituents like halogens.

Crystallographic and Conformational Insights

Crystallographic studies on isostructural thiazole derivatives (e.g., ) reveal that substituents influence molecular packing and planarity:

  • Planarity : Fluorophenyl-substituted analogs adopt planar conformations except for one perpendicular fluorophenyl group, which disrupts crystallinity .

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